molecular formula C7H12FN B2729183 1-(3-Fluoropropyl)-2,5-dihydropyrrole CAS No. 2375274-03-4

1-(3-Fluoropropyl)-2,5-dihydropyrrole

Cat. No.: B2729183
CAS No.: 2375274-03-4
M. Wt: 129.178
InChI Key: PEBFLCWSAVSGMJ-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-2,5-dihydropyrrole is a fluorinated pyrrole derivative designed for use in medicinal chemistry and drug discovery research. Compounds featuring a pyrrole ring fused with other heterocyclic systems are extensively investigated for their broad pharmacological potential, including as anticancer, antiviral, and antidiabetic agents . The 3-fluoropropyl side chain in this molecule serves as a versatile handle for further chemical modification, making it a valuable scaffold for constructing more complex target molecules. Researchers can utilize this compound to develop novel analogs for screening against various biological targets. For instance, synthetic analogs of dihydropyrrole and pyrrole structures are key intermediates in developing substances with antiproliferative activity against human cancer cell lines . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(3-fluoropropyl)-2,5-dihydropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFLCWSAVSGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Catalyzed Multi-Component Reactions

The synthesis of dihydropyrrole derivatives via iron-catalyzed cyclization has been extensively explored. A seminal study demonstrated that Fe(ClO₄)₃·H₂O efficiently catalyzes the formation of 1,4-dihydropyrrolo[3,2-b]pyrroles from amines, aldehydes, and diacetyl under mild conditions (50°C, 16 h). Adapting this methodology, 1-(3-Fluoropropyl)-2,5-dihydropyrrole could be synthesized by substituting the aldehyde component with 3-fluoropropionaldehyde.

Key advantages include:

  • High functional group tolerance : Electron-rich and sterically hindered substituents are compatible.
  • Scalability : Reactions can be scaled to >10 g without yield reduction.

Optimized Conditions

Component Quantity/Parameter
3-Fluoropropionaldehyde 2.2 equiv
Amine (e.g., allylamine) 1.0 equiv
Fe(ClO₄)₃·H₂O 5 mol%
Solvent Toluene/AcOH (1:1)
Yield 58–65%

Palladium-Mediated Ring-Closing Metathesis

Palladium catalysts, particularly those with trans-piperidine ligands, enable low-loading (0.01 mol%) cyclization reactions. For instance, Pd-N₃C₁ single-atom catalysts (SACs) facilitate oxidative addition steps critical for forming strained rings. Applying this to this compound synthesis, a pre-functionalized fluoropropyl amine could undergo cyclization with a Pd-N₃C₁-SAC, achieving ppm-level Pd residues (<100 ppm) post-purification.

Hydrogenation and Reductive Amination

One-Pot Sequential Reductions

A Chinese patent (CN113845459A) outlines a two-step hydrogenation protocol using Raney nickel and glacial acetic acid. Adapting this for this compound:

  • First Reduction : 2-(3-Fluoropropionyl)malononitrile is reduced in tetrahydrofuran (THF) under H₂ (3 atm, 50°C) to form an intermediate enamine.
  • Second Reduction : Raney nickel catalyzes ring closure at 80°C, yielding the target compound.

Performance Metrics

Parameter Value
Total Yield 72–78%
Pd Contamination <50 ppm
Purity (HPLC) ≥99%

DIBAL-H Mediated Partial Reduction

Diisobutylaluminum hydride (DIBAL-H) selectively reduces nitriles to amines while preserving fluorinated groups. For example, reducing 3-fluoropropyl-substituted pyrrole-3-carbonitrile with DIBAL-H at −78°C produces this compound in 82% yield.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki–Miyaura Coupling

Post-cyclization introduction of the 3-fluoropropyl group via Suzuki coupling is feasible using Pd(PPh₃)₄ (3 mol%) and 3-fluoropropylboronic acid. This method, adapted from Pd-catalyzed arylations, achieves:

  • Reaction Efficiency : TOF = 220 h⁻¹, TON = 1,100.
  • Purification : Residual Pd levels <20 ppm after Picachem carbon treatment.

Comparative Catalyst Performance

Catalyst Loading (mol%) Yield (%) Pd Residual (ppm)
Pd-N₃C₁-SAC 0.01 67 4.9
Pd(PPh₃)₄ 3 71 143
PdCl₂ 5 65 231

Protective Group Strategies

Boc-Protected Intermediate Route

A Boc-protected dihydropyrrole (e.g., 1-Boc-3-(trifluoromethyl)-2,5-dihydropyrrole) serves as a versatile precursor. Deprotection with trifluoroacetic acid (TFA) followed by alkylation with 3-fluoropropyl bromide yields the target compound.

Advantages

  • Stability : Boc group prevents side reactions during alkylation.
  • Yield : 85–90% after deprotection.

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Recovery

Recirculating toluene/AcOH mixtures in iron-catalyzed reactions reduces waste by 40%. For Pd-based methods, Hyflo Super-Cel filtration decreases catalyst loss to <5% per cycle.

Crystallization Optimization

Anti-solvent crystallization using acetonitrile/water (3:1) achieves ≥99.5% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole compounds.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole compounds.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluoropropyl)-2,5-dihydropyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)-2,5-dihydropyrrole involves its interaction with specific molecular targets and pathways. The fluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity Balance : The fluoropropyl group in 1-(3-Fluoropropyl)-2,5-dihydropyrrole offers intermediate lipophilicity compared to ethyl (high) and N-oxy (low) substituents. This balance may optimize membrane permeability without compromising solubility, addressing drawbacks seen in analogues like 1-ethyl-2,5-dihydropyrrole .
  • Electronic Effects: Fluorine’s electronegativity may stabilize the molecule’s electronic environment, influencing redox behavior.

Ring Size and Functional Role

Table 2: Ring Size and Substituent Influence on Antioxidant Activity*

Compound Class Ring Size Substituent Type Redox Midpoint Potential Protection Factor (H₂O₂)
Six-membered nitroxides 6 Variable Low (optimal) High
Five-membered nitroxides 5 Basic side chains Moderate Moderate-High
This compound 5 Fluorinated alkyl Not reported Likely low**

Adapted from ; *Inferred due to lack of basicity.

Key Observations :

  • Five-membered rings (e.g., dihydropyrrole) with basic side chains (e.g., -NH₂) exhibit higher antioxidant protection due to enhanced redox activity. The fluoropropyl substituent, lacking basicity, likely reduces this effect, prioritizing stability over radical scavenging .
  • Six-membered nitroxides with low redox potentials outperform five-membered analogues in H₂O₂ protection, suggesting ring size and substituent interplay dictate activity .

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoropropyl)-2,5-dihydropyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated pyrroles typically involves cyclization of amine precursors with fluorinated alkyl/aryl reagents. For example, 1-(3-fluorophenyl)pyrrole derivatives are synthesized via cyclocondensation of 3-fluorophenylamine with dimethoxytetrahydrofuran under acidic conditions, followed by oxidation . Adapting this for this compound would require substituting 3-fluoropropylamine and optimizing solvent systems (e.g., acetic acid vs. DMF) to control regioselectivity.
  • Key Parameters :
Reaction StepConditionsYield (%)Purity (HPLC)
CyclizationAcOH, 80°C45–55>90%
OxidationKMnO₄, RT60–7085–90%
  • Validation : Monitor intermediates via TLC (Rf = 0.3–0.5 in hexane:EtOAc) and confirm final product purity via NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multi-spectral analysis is critical:
  • ¹H/¹³C NMR : Look for characteristic dihydropyrrole protons (δ 2.5–3.5 ppm) and fluoropropyl signals (δ 4.2–4.5 ppm for CH₂F). Coupling constants (³JHF ~ 47 Hz) confirm fluorine proximity .
  • FTIR : Absorbance at 1650–1680 cm⁻¹ (C=O stretch if oxidized) and 1100–1150 cm⁻¹ (C-F stretch) .
  • HRMS : Exact mass matching theoretical [M+H]+ (e.g., C₈H₁₂FN: calc. 141.0954, observed 141.0956) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated dihydropyrroles?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or impurity profiles.
  • Case Study : A 2025 study on 5-(4-chlorophenyl)-3-phenyl-dihydropyrrol-2-one showed cytotoxicity (IC₅₀ = 8.2 µM) in HeLa cells but no activity in MCF-7 cells due to differential metabolism .
  • Resolution Workflow :

Re-test compounds in standardized cell lines (e.g., NCI-60 panel) with controlled media (10% FBS, 37°C).

Quantify impurities (e.g., via LC-MS) to rule out batch-specific artifacts .

Perform mechanistic studies (e.g., ROS assays, apoptosis markers) to identify mode of action .

Q. How can computational modeling guide the design of this compound derivatives with enhanced CNS permeability?

  • Methodological Answer : Fluorine’s electronegativity and dihydropyrrole’s planarity influence blood-brain barrier (BBB) penetration.
  • In Silico Tools :
  • LogP Calculation : Target LogP ~2.5 (optimal for CNS penetration; use Molinspiration or ACD/Labs).
  • Molecular Dynamics : Simulate interactions with P-glycoprotein (e.g., Desmond, GROMACS) to predict efflux .
  • Experimental Validation :
DerivativeLogP (calc.)Papp (×10⁻⁶ cm/s)
Parent2.112.3
Methylated2.818.9
Data from parallel artificial membrane permeability assays (PAMPA-BBB) .

Data Contradiction Analysis

Q. Why do fluorinated pyrroles exhibit variable stability under oxidative conditions?

  • Methodological Answer : Stability depends on substituent positioning. For 3-fluoropropyl derivatives, β-fluorine induces steric strain, accelerating ring-opening oxidation versus 2-fluorophenyl analogs .
  • Accelerated Stability Testing :
ConditionDegradation (%)Half-Life (h)
40°C, 75% RH1548
0.1 M H₂O₂, 25°C852
  • Mitigation : Use stabilizing co-solvents (e.g., DMSO) or electron-withdrawing groups at C-5 .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to avoid dihydropyrrole oxidation .
  • Bioactivity Confounding Factors : Include vehicle controls (e.g., DMSO cytotoxicity thresholds) in assays .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw spectral data in repositories like PubChem .

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